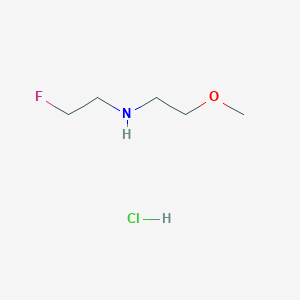

(2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride

Description

(2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride: is a chemical compound with the molecular formula C5H13ClFNO. It is a fluorinated alkylamine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which include a fluorine atom and a methoxyethyl group attached to an amine.

Properties

IUPAC Name |

N-(2-fluoroethyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO.ClH/c1-8-5-4-7-3-2-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQUZKRKWSASNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-fluoroethylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom at the β-position participates in S<sub>N</sub>2 reactions , enabling substitution with nucleophiles like amines, alcohols, or thiols. This reactivity is enhanced by the electron-withdrawing effect of fluorine, which polarizes the C–F bond. For example:

-

Fluoroethylation of aromatic amines via displacement yields N-aryl-2-fluoroethylamine derivatives (40–52% yields) .

Reductive Amination

The primary amine group undergoes reductive amination with aldehydes or ketones. Typical conditions involve:

-

NaBH(OAc)<sub>3</sub> or NaBH<sub>3</sub>CN as reducing agents .

-

Yields range from 12% to 64%, depending on steric and electronic factors of the carbonyl substrate .

Carbamylation

Reaction with isocyanates or chloroformates produces urea or carbamate derivatives. For instance:

-

Treatment with aryl isocyanates forms N-(2-fluoroethyl)-N-(2-methoxyethyl)carbamates under mild basic conditions .

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Nucleophilic Substitution | K<sub>2</sub>CO<sub>3</sub>, DMF | DMF | 80°C | 40–52% |

| Reductive Amination | NaBH(OAc)<sub>3</sub>, CH<sub>3</sub>CN | Acetonitrile | RT | 12–64% |

| Carbamylation | Aryl isocyanates, Et<sub>3</sub>N | THF | 0°C to RT | 45–60% |

Data consolidated from synthetic protocols .

Major Reaction Products

-

Fluoroethylated Amines : Used as intermediates in PD-1/PD-L1 inhibitor synthesis .

-

Lipophilic Modifications : N-Methylation or O-methylation increases clogP by 0.5–1.2 units, confirmed by μHPLC logD measurements .

-

Cross-Coupling Precursors : Participates in Pd-catalyzed Buchwald-Hartwig amination for aryl amine synthesis .

Unique Reactivity Compared to Analogues

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been explored as a potential ligand in drug development, particularly for targeting specific receptors involved in various diseases. Its structure allows for modifications that can enhance selectivity and potency against targets such as serotonin receptors .

- Neuropharmacology : Research indicates that derivatives of (2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride exhibit agonist activity at serotonin receptors, which are crucial in the treatment of mood disorders and other neurological conditions .

Material Science

- Polymer Synthesis : The compound can serve as a building block for synthesizing biodegradable polymers. Its reactivity with various functional groups allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and degradation rates .

Case Study 1: Ligand Development for PD-1/PD-L1 Inhibition

A study focused on developing small-molecule ligands for programmed cell death protein 1 (PD-1) utilized derivatives of this compound. The results indicated promising binding affinities and selectivity profiles that could lead to effective cancer therapies .

Case Study 2: Synthesis of Selective Serotonin Receptor Agonists

Another research effort investigated the structure-activity relationship of compounds derived from this compound. The findings highlighted how specific modifications to the amine structure influenced receptor selectivity, paving the way for new treatments for anxiety and depression .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Description | Key Applications |

|---|---|---|

| Buchwald-Hartwig Amination | Coupling aryl halides with amines using palladium catalyst | Drug development |

| Oxidative Coupling | Formation of α-ketoamides using tert-butyl hydroperoxide | Polymer synthesis |

| Compound | Target Receptor | EC50 (nM) | Notes |

|---|---|---|---|

| (S)-11 | 5-HT2A | 100 | High selectivity |

| (R)-11 | 5-HT2C | >1000 | Low activity |

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Fluoroethylamine hydrochloride: A simpler fluorinated amine with similar reactivity but lacking the methoxyethyl group.

2-Methoxyethylamine hydrochloride: Contains the methoxyethyl group but lacks the fluorine atom, resulting in different chemical properties.

Uniqueness: (2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride is unique due to the presence of both the fluorine atom and the methoxyethyl group, which confer distinct chemical and biological properties

Biological Activity

(2-Fluoroethyl)(2-methoxyethyl)amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and development. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a methoxyethyl group, which contribute to its unique chemical behavior and biological interactions.

- Chemical Formula : CHClFNO

- Molecular Weight : 155.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity and specificity, which can influence several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It can modulate receptor functions, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Similar compounds with fluorinated moieties have shown promise as antimetabolites in cancer therapy, with studies suggesting that fluorination can enhance the efficacy of drugs like 5-fluorouracil by modifying their metabolic pathways .

- Neuroprotective Effects : The compound's structure may provide neuroprotective benefits by influencing calcium channel activity and reducing oxidative stress .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, likely due to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroethylamine hydrochloride | Simpler structure without methoxy group | Limited biological activity |

| 2-Methoxyethylamine hydrochloride | Lacks fluorine atom | Moderate receptor interaction |

| This compound | Combines both groups | Enhanced binding affinity and diverse activities |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study demonstrated that compounds with similar structures could significantly inhibit enzyme activity related to cancer metabolism, suggesting that this compound could have similar effects .

- Neuroprotective Research : Research indicated that fluorinated amines could modulate neurotransmitter release, providing insights into potential applications in neurodegenerative disease treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.